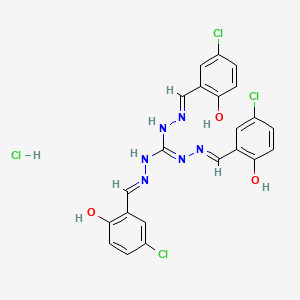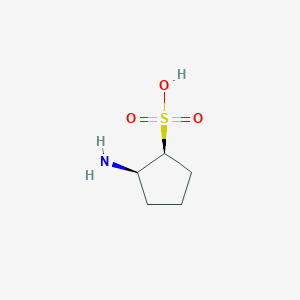![molecular formula C9H8ClN3O2 B13654320 Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form 5-chloro-2-hydrazinylbenzoic acid. This intermediate is then cyclized with ethyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group.
Cyclization Reactions: Formation of the triazole ring through cyclization.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Cyclization Reactions: Acidic or basic conditions to facilitate ring closure.
Major Products
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amino derivatives of the compound.
Cyclization Reactions: Formation of the triazole ring structure.
科学的研究の応用
Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Incorporated into polymers and materials for enhanced properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom and carboxylate group may also play roles in binding to biological targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-1H-indole-6-carboxylate
- Ethyl 5-chloro-1H-pyrazole-6-carboxylate
- Ethyl 5-chloro-1H-imidazole-6-carboxylate
Uniqueness
Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
ethyl 6-chloro-2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-7-8(4-6(5)10)12-13-11-7/h3-4H,2H2,1H3,(H,11,12,13) |
InChIキー |
ZITKLABRRHUUDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=NNN=C2C=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


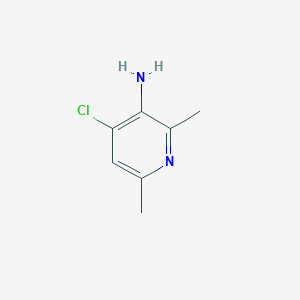
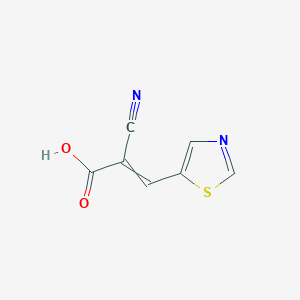


![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
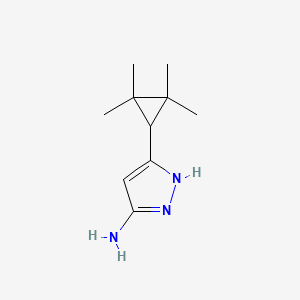
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
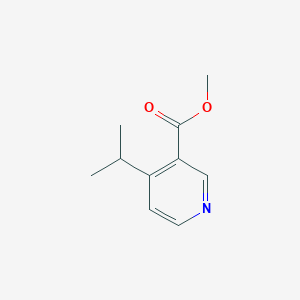
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
